6-Carboxy-2',4,4',5'7,7'-hexachlorofluorescein succinimidyl ester
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Overview
Description
6-Carboxy-2’,4,4’,5’,7,7’-hexachlorofluorescein, succinimidyl ester (6-HEX, SE) is a derivative of 6-carboxy-2’,4,4’,5’,7,7’-hexachlorofluorescein. It is widely used in nucleic acid sequencing and related research due to its fluorescent properties . The compound has a molecular weight of 680.06 and a chemical formula of C25H9Cl6NO9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-HEX, SE is synthesized by reacting 6-carboxy-2’,4,4’,5’,7,7’-hexachlorofluorescein with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of 6-HEX, SE follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-HEX, SE undergoes several types of chemical reactions, including:
Substitution Reactions: The succinimidyl ester group can react with primary amines to form stable amide bonds.
Hydrolysis: In aqueous conditions, the succinimidyl ester can hydrolyze to form 6-carboxy-2’,4,4’,5’,7,7’-hexachlorofluorescein.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to form amide bonds.
Water: Facilitates hydrolysis of the succinimidyl ester group.
Major Products Formed
Amide Derivatives: Formed from substitution reactions with primary amines.
6-Carboxy-2’,4,4’,5’,7,7’-hexachlorofluorescein: Formed from hydrolysis.
Scientific Research Applications
6-HEX, SE is extensively used in various scientific research fields:
Mechanism of Action
6-HEX, SE exerts its effects through its fluorescent properties. The succinimidyl ester group reacts with primary amines on biomolecules, forming stable amide bonds. This covalent attachment allows the fluorescent moiety to be used as a marker in various assays and imaging techniques .
Comparison with Similar Compounds
Similar Compounds
6-Carboxyfluorescein, succinimidyl ester (6-FAM, SE): Another fluorescent dye used in similar applications.
Tetramethylrhodamine, succinimidyl ester (TAMRA, SE): A fluorescent dye with different spectral properties.
Uniqueness
6-HEX, SE is unique due to its specific excitation and emission wavelengths (533 nm and 559 nm, respectively), which make it suitable for multiplexing with other fluorescent dyes . Its high stability and reactivity with primary amines also contribute to its widespread use in scientific research .
Properties
Molecular Formula |
C25H9Cl6NO9 |
---|---|
Molecular Weight |
680.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/C25H9Cl6NO9/c26-9-3-6(23(37)41-32-12(33)1-2-13(32)34)16(29)15-14(9)24(38)40-25(15)7-4-10(27)19(35)17(30)21(7)39-22-8(25)5-11(28)20(36)18(22)31/h3-5,35-36H,1-2H2 |
InChI Key |
KBCLKGGWJLQAIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C3C(=C2Cl)C4(C5=CC(=C(C(=C5OC6=C(C(=C(C=C64)Cl)O)Cl)Cl)O)Cl)OC3=O)Cl |
Origin of Product |
United States |
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